molecular formula C22H24N4O2 B448089 4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE

4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE

Cat. No.: B448089
M. Wt: 376.5g/mol
InChI Key: VBEGECMHQCFAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE is an organic compound characterized by its complex structure It is typically a white to pale yellow solid

Preparation Methods

The synthesis of 4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE can be achieved through organic synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with N,N-dimethylbenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives and benzamide compounds. What sets 4-({[(4Z)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N,N-DIMETHYLBENZAMIDE apart is its unique combination of the pyrazolone and benzamide moieties, which confer distinct chemical and biological properties. Similar compounds include:

  • 3,4-dimethylphenylhydrazine derivatives
  • N,N-dimethylbenzamide derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5g/mol

IUPAC Name

4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N,N-dimethylbenzamide

InChI

InChI=1S/C22H24N4O2/c1-14-6-11-19(12-15(14)2)26-22(28)20(16(3)24-26)13-23-18-9-7-17(8-10-18)21(27)25(4)5/h6-13,24H,1-5H3

InChI Key

VBEGECMHQCFAAY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)N(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)N(C)C)C

Origin of Product

United States

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